molecular formula C22H21N5O3S B5214676 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N'-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N'-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B5214676
M. Wt: 435.5 g/mol
InChI Key: ZVAXKRLVJKHKPC-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzoxazole ring, a pyrrolidine moiety, and an indole structure

Preparation Methods

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring and the indole structure. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its unique structural features and biological activity. Additionally, it may have applications in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzoxazole and indole structures allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

When compared to similar compounds, 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N’-[(3Z)-2-OXO-1-[(PYRROLIDIN-1-YL)METHYL]-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE stands out due to its unique combination of structural features. Similar compounds include 2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]benzonitrile and 2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoate, which share the benzoxazole ring but differ in other structural aspects .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-hydroxy-1-(pyrrolidin-1-ylmethyl)indol-3-yl]iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c28-19(13-31-22-23-16-8-2-4-10-18(16)30-22)24-25-20-15-7-1-3-9-17(15)27(21(20)29)14-26-11-5-6-12-26/h1-4,7-10,29H,5-6,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXKRLVJKHKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)CSC4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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